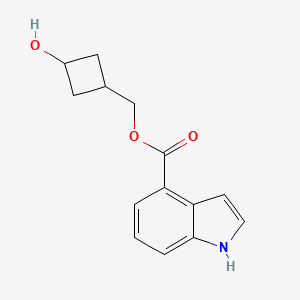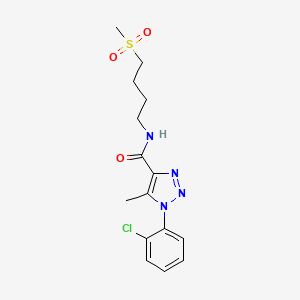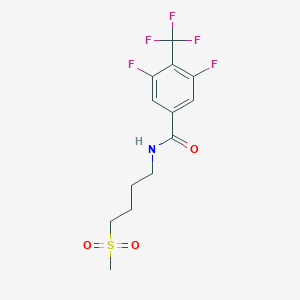
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate, also known as HCIM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. HCIM is a cyclic derivative of indole-4-carboxylic acid and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and modulation of neurotransmitter activity. This compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. This compound has also been found to modulate the activity of the neurotransmitter serotonin, which is involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its enzyme inhibition and neurotransmitter modulation, this compound has been found to induce cell death in certain cancer cells, inhibit the growth of certain bacteria, and modulate the activity of certain ion channels. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has several advantages for lab experiments, including its high yield synthesis, cost-effectiveness, and potential for use in drug discovery and development. However, this compound also has some limitations, including its limited solubility in water and potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate. One area of research could be the development of this compound derivatives with improved solubility and reduced toxicity. Another area of research could be the investigation of this compound's potential as an anti-cancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of neurological disorders.
In conclusion, this compound is a promising compound for scientific research with potential applications in drug discovery and development, cancer research, and neuroscience. Its synthesis method is cost-effective and yields high purity product. This compound has various biochemical and physiological effects, including enzyme inhibition, neurotransmitter modulation, and anti-inflammatory effects. While this compound has some limitations, further research on its potential as a therapeutic agent is warranted.
Synthesemethoden
The synthesis of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate involves the reaction of indole-4-carboxylic acid with cyclobutanone in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization. The yield of this compound synthesis is high, making it a cost-effective compound for scientific research.
Wissenschaftliche Forschungsanwendungen
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been found to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery and development. In cancer research, this compound has been shown to induce cell death in certain cancer cells, making it a potential anti-cancer agent. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-6-9(7-10)8-18-14(17)12-2-1-3-13-11(12)4-5-15-13/h1-5,9-10,15-16H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLFJZBZXMXFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COC(=O)C2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,3S)-3-amino-1-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]-4-phenylbutan-2-ol](/img/structure/B7429859.png)

![3-cyano-3-fluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7429869.png)
![1-[1-[(4-Acetamidophenyl)carbamothioyl]pyrrolidin-3-yl]triazole-4-carboxamide](/img/structure/B7429880.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]benzoate](/img/structure/B7429883.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)

![3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)
![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)


![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)
![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)
